molecular formula C8H10BrN B2476837 2-Bromo-4-ethylaniline CAS No. 38678-86-3

2-Bromo-4-ethylaniline

Cat. No.: B2476837
CAS No.: 38678-86-3
M. Wt: 200.079
InChI Key: UNXYMQGCZRBOMI-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the second position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-ethylaniline can be synthesized through several methods. One common method involves the bromination of 4-ethylaniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Another method involves the Sandmeyer reaction, where 4-ethylaniline is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom and the amino group on the benzene ring make the compound reactive towards electrophilic aromatic substitution reactions. For example, nitration and sulfonation can occur at the available positions on the ring.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines with different substituents.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in acetic acid.

    Diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl).

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN).

Major Products Formed

    Nitration: 2-Bromo-4-ethyl-6-nitroaniline.

    Sulfonation: 2-Bromo-4-ethyl-6-sulfonylaniline.

    Nucleophilic Substitution: 2-Cyano-4-ethylaniline.

Scientific Research Applications

2-Bromo-4-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the amino group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethylaniline is unique due to the specific positioning of the bromine atom and the ethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2-bromo-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXYMQGCZRBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38678-86-3
Record name 2-bromo-4-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-ethylaniline (1.76 g, 14.52 mmol) and NBS (2.58 g, 14.52 mmol) was added DMF (67 mL) and the reaction mixture was stirred at 0° C. for 10 min. The reaction mixture was purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to provide 2-bromo-4-ethylaniline (2.7 g, 93% yield). LC/MS m/z 201.0 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Ethylphenylamine (1.00 g, 7.52 mmol, 1 equiv) was dissolved in chloroform (40 mL) and placed into an ice bath. NBS (1.34 g, 1 equiv) was then added into the solution in small portions. The mixture was warmed to room temperature and stirred for 2 hours. EtOAc (˜200 mL) was added and the mixture was filtered. The filtrate was washed with saturated aqueous K2CO3 (200 mL), saturated aqueous NaHCO3 (200 mL), and brine (200 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel flash column chromatography using 5% to 20% EtOAc in hexanes to afford the title compound as light brown oil (1 g). MS (ES) m/z 200.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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